6,7-Dimethoxy-3,3-dimethyl-1-propyl-3,4-dihydroisoquinoline
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Overview
Description
6,7-Dimethoxy-3,3-dimethyl-1-propyl-3,4-dihydroisoquinoline is a synthetic organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of methoxy groups at the 6 and 7 positions, and a propyl group at the 1 position, along with two methyl groups at the 3 position. It has a molecular formula of C₁₆H₂₃NO₂ and a molecular weight of 261.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-3,3-dimethyl-1-propyl-3,4-dihydroisoquinoline can be achieved through several methods. One common approach involves the Bischler-Napieralski reaction, which is used to prepare 1-substituted-3,4-dihydroisoquinolines. This reaction typically involves the cyclization of β-phenylethylamines with acid chlorides in the presence of a Lewis acid catalyst .
Another method involves the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3,3-dimethyl-1-propyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Substitution: N-alkylation and other substitution reactions can introduce different functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit enhanced biological and pharmacological activities.
Scientific Research Applications
6,7-Dimethoxy-3,3-dimethyl-1-propyl-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Industry: The compound is used in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-3,3-dimethyl-1-propyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
- 1-Phenyl-3,4-dihydro-6,7-dimethoxyisoquinoline
- 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride
Uniqueness
6,7-Dimethoxy-3,3-dimethyl-1-propyl-3,4-dihydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 6 and 7 positions, along with the propyl and dimethyl groups, enhances its stability and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C16H23NO2 |
---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
6,7-dimethoxy-3,3-dimethyl-1-propyl-4H-isoquinoline |
InChI |
InChI=1S/C16H23NO2/c1-6-7-13-12-9-15(19-5)14(18-4)8-11(12)10-16(2,3)17-13/h8-9H,6-7,10H2,1-5H3 |
InChI Key |
QKJHPSWKJSFXRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(CC2=CC(=C(C=C21)OC)OC)(C)C |
Origin of Product |
United States |
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